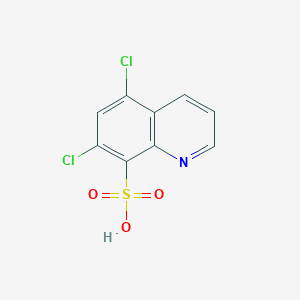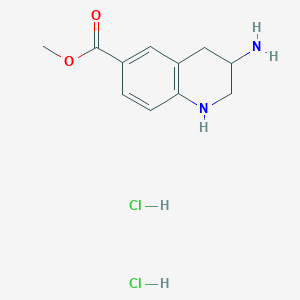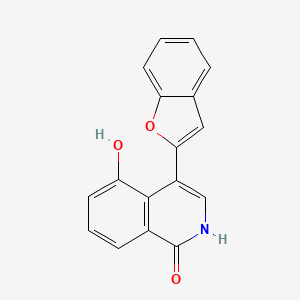![molecular formula C17H17NO3 B11843019 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline CAS No. 139595-17-8](/img/structure/B11843019.png)
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is a naturally occurring compound isolated from the leaves of Melicope moluccana T.G. Hartley . This compound belongs to the class of furoquinoline alkaloids, which are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves several steps. The dried and powdered leaves of Melicope moluccana are extracted with methanol. The residue is partitioned with n-hexane, and the methanol extract is adjusted to pH 3–4 with 3% sulfuric acid and partitioned with ethyl acetate to separate the non-alkaloid compound. Acid extracts are basified with ammonia solution (pH 8–9) and partitioned with ethyl acetate to give the crude alkaloid . The crude alkaloid is then fractionated by column chromatography on silica gel eluted with mixtures of n-hexane-ethyl acetate (9:1 to 1:1) to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and extraction from plant sources. the extraction and purification processes used in laboratory settings can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as selenium dioxide (SeO2) can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: Substitution reactions often involve the use of alkylating agents and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield aldehyde derivatives .
Scientific Research Applications
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating cellular pathways involved in oxidative stress, inflammation, and cell proliferation . Its cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-((3-methylbut-2-en-1-yl)oxy)quinolin-2(1H)-one: Another compound isolated from Melicope moluccana with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features and the presence of both methoxy and furoquinoline moieties, which contribute to its diverse biological activities .
Properties
CAS No. |
139595-17-8 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
7-methoxy-4-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
InChI |
InChI=1S/C17H17NO3/c1-11(2)6-8-20-16-13-5-4-12(19-3)10-15(13)18-17-14(16)7-9-21-17/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
FPCPGTUSQYPZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C2C=COC2=NC3=C1C=CC(=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)
![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)
![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)

![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)


![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
